N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a benzodioxole moiety linked via a thioacetamide bridge to a 1,2,4-thiadiazole ring substituted with a meta-tolyl group. This structure combines electron-rich aromatic systems (benzodioxole) with sulfur- and nitrogen-containing heterocycles, which are often associated with diverse biological activities, including enzyme inhibition and antimicrobial properties .
Key structural attributes:
- Thiadiazole-thioacetamide linker: Introduces sulfur atoms that may improve metabolic stability compared to oxygen-based analogs.
- Meta-tolyl substituent: The methyl group at the meta position on the aryl ring could influence steric and electronic interactions with target proteins.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-11-3-2-4-12(7-11)17-20-18(26-21-17)25-9-16(22)19-13-5-6-14-15(8-13)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQIVHMIQBNQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzo[d]dioxole Ring
Benzo[d]dioxole is typically synthesized via acid-catalyzed cyclization of catechol derivatives with aldehydes or ketones. For example:
- Catechol oxidation :
- Amide formation :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acid chloride formation | Oxalyl chloride, DMF, DCM, 0°C → RT | 82% | |
| Amide coupling | NH₃, Et₃N, DCM, RT | 70–80% |
Synthesis of 3-(m-Tolyl)-1,2,4-Thiadiazole-5-Thiol
Thiadiazole Ring Formation
1,2,4-Thiadiazoles are synthesized via cyclocondensation of benzamidine derivatives with sulfur and bases. For the m-tolyl variant:
- Benzamidine synthesis :
- Thiadiazole cyclization :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzamidine synthesis | m-Tolueneamine, BrCN, ethanol, reflux | 70–75% | |
| Thiadiazole cyclization | S₈, K₃PO₄·3H₂O, DMSO, 130°C, 12 hrs | 50–60% |
Coupling of Thiol to Acetamide
The thioacetamide linkage is formed via nucleophilic substitution or Mitsunobu reaction . A plausible route:
- Thiol activation :
- Reagents : 3-(m-Tolyl)-1,2,4-thiadiazole-5-thiol, 1,1'-thiocarbonyldiimidazole (TCDI).
- Conditions : DCM, RT.
- Intermediate : Thiocarbamate-activated thiol.
- Coupling to acetamide :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiol activation | TCDI, DCM, RT | 80–85% | |
| Coupling | Et₃N, DCM, RT, 12 hrs | 50–60% |
Characterization and Purification
Post-synthesis, the compound is purified and characterized using:
- Column chromatography :
- Spectroscopic analysis :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
Synthesis Techniques
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiadiazole precursors. These reactions can be optimized using various solvents and catalysts to enhance yield and purity. The characterization of the synthesized compound is usually performed using spectroscopic techniques such as NMR and IR spectroscopy to confirm the molecular structure.
Antimicrobial Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives containing thiadiazole rings exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell wall synthesis and function .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research indicates that compounds with thiadiazole structures can inhibit cancer cell proliferation by interfering with DNA synthesis and promoting apoptosis in cancer cells. For instance, derivatives similar to this compound have been evaluated against breast cancer cell lines (MCF7), showing significant cytotoxic effects .
Case Studies and Research Findings
A comprehensive examination of related compounds has revealed their broad spectrum of activity:
These findings underscore the therapeutic potential of compounds featuring the thiadiazole moiety.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Thioether vs. Ether Linkages : Thioacetamide bridges (as in the target compound) may confer greater resistance to enzymatic degradation compared to oxygen-based linkers .
- Substituent Position: Meta-tolyl vs.
- Heterocycle Choice : Thiadiazoles offer balanced electronic properties, while benzothiazoles/triazoles enhance planarity for intercalation or π-stacking .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety, known for its pharmacological properties.
- A thiadiazole ring, which contributes to its biological activity.
Molecular Formula : C19H18N4O3S
Molecular Weight : 378.44 g/mol
IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer activity of compounds related to this compound. For instance:
- Synthesis and Testing : Compounds with similar structures were synthesized and tested against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). Many showed significant cytotoxic effects with IC50 values lower than those of standard drugs like doxorubicin .
-
Mechanisms of Action :
- EGFR Inhibition : Some derivatives were found to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
- Apoptosis Induction : Studies indicated that these compounds could induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins like Bax and Bcl-2 .
Antimicrobial Activity
In addition to anticancer properties, compounds containing the benzo[d][1,3]dioxole structure have demonstrated antimicrobial activity , particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibiting key bacterial enzymes such as DNA gyrase .
Study 1: Antitumor Efficacy
In a study examining the anticancer effects of thiourea derivatives incorporating benzo[d][1,3]dioxole moieties:
- Results : The most potent compound exhibited an IC50 of 1.54 µM against HCT116 cells compared to doxorubicin's 8.29 µM .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets involved in cancer progression. These studies suggest strong interactions with EGFR and other kinases critical for tumor growth .
Data Tables
Q & A
Q. How can researchers optimize the synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with benzo[d][1,3]dioxole derivatives and thiadiazole intermediates. Key steps include:
- Condensation reactions : Use coupling agents (e.g., triethylamine) in polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution .
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing reaction kinetics under controlled microwave irradiation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the final compound .
- Reaction monitoring : Use thin-layer chromatography (TLC) with UV visualization or HPLC to track intermediate formation and confirm completion .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy identifies functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.7–6.9 ppm, thiadiazole sulfur environments) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% recommended for biological assays) .
Q. How can researchers assess the compound’s potential biological activity in preliminary studies?
Methodological Answer:
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity. Compare IC₅₀ values with reference drugs like doxorubicin .
- Enzyme inhibition studies : Test acetylcholinesterase (AChE) or kinase inhibition using spectrophotometric assays (e.g., Ellman’s method for AChE) .
- Molecular docking : Perform in silico docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase or AChE active sites) .
Advanced Research Questions
Q. How should researchers resolve contradictions in pharmacological data (e.g., variable cytotoxicity across studies)?
Methodological Answer:
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., m-tolyl vs. 4-chlorophenyl on thiadiazole) to identify critical functional groups for activity .
- Metabolic stability testing : Use liver microsomal assays (human/rat) to assess CYP450-mediated degradation, which may explain discrepancies in vivo vs. in vitro .
- Synergistic studies : Evaluate combinatorial effects with clinical agents (e.g., paclitaxel) to determine if antagonism/synergy alters potency .
Q. What strategies are recommended for designing derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Bioisosteric replacement : Substitute the thiadiazole ring with 1,3,4-oxadiazole or triazole to improve metabolic stability while retaining activity .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and oral bioavailability .
- Computational QSAR modeling : Use Gaussian or COSMO-RS to predict logP, solubility, and blood-brain barrier permeability .
Q. How can researchers investigate degradation pathways and stability under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to stress conditions (heat: 60°C, humidity: 75% RH, light: 1.2 million lux-hours) and analyze degradation products via HPLC-MS .
- pH stability profiling : Incubate in buffers (pH 1–10) and monitor hydrolysis using UV-Vis spectroscopy .
- Long-term stability : Store at 2–8°C in amber vials with desiccants; assess purity monthly via HPLC .
Q. What experimental approaches ensure reproducibility in synthetic and pharmacological studies?
Methodological Answer:
- Standardized protocols : Document reaction conditions (e.g., molar ratios, solvent volumes) and biological assay parameters (e.g., cell passage number, serum concentration) .
- Inter-laboratory validation : Share samples with collaborating labs to cross-verify cytotoxicity and enzyme inhibition data .
- Statistical rigor : Use Design of Experiments (DoE) to optimize synthesis (e.g., Taguchi method for solvent/catalyst screening) .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., AChE) to resolve binding modes at atomic resolution .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity for receptors .
- Fluorescence quenching assays : Monitor conformational changes in proteins (e.g., tryptophan fluorescence) upon ligand binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
